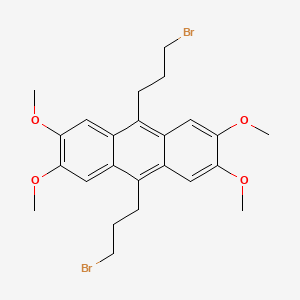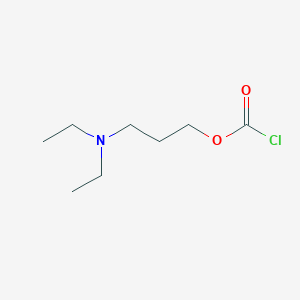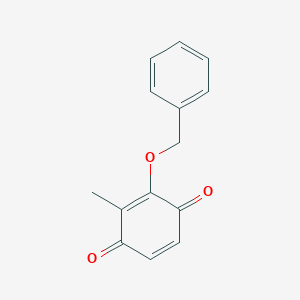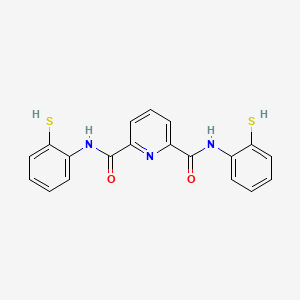
9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene: is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties. This compound, in particular, is characterized by the presence of bromopropyl and methoxy groups attached to the anthracene core, which can significantly influence its reactivity and applications.
Vorbereitungsmethoden
The synthesis of 9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene typically involves the following steps:
Starting Material: The synthesis begins with 2,3,6,7-tetramethoxyanthracene.
Bromination: The anthracene derivative undergoes bromination to introduce bromine atoms at the 9 and 10 positions.
Alkylation: The brominated intermediate is then subjected to alkylation with 3-bromopropyl groups to yield the final product.
The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper to facilitate the reactions .
Analyse Chemischer Reaktionen
9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism by which 9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene exerts its effects involves its interaction with molecular targets and pathways. The bromopropyl groups can participate in nucleophilic substitution reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
9,10-Bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene: can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its blue light-emitting properties in OLEDs.
2,2’-Bianthracene: Used in green fluorescent OLEDs.
Anthraquinone Derivatives: Exhibiting antimicrobial and anti-inflammatory activities.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other anthracene derivatives.
Eigenschaften
CAS-Nummer |
188576-57-0 |
|---|---|
Molekularformel |
C24H28Br2O4 |
Molekulargewicht |
540.3 g/mol |
IUPAC-Name |
9,10-bis(3-bromopropyl)-2,3,6,7-tetramethoxyanthracene |
InChI |
InChI=1S/C24H28Br2O4/c1-27-21-11-17-15(7-5-9-25)19-13-23(29-3)24(30-4)14-20(19)16(8-6-10-26)18(17)12-22(21)28-2/h11-14H,5-10H2,1-4H3 |
InChI-Schlüssel |
QUMMFJGIJWPUTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OC)CCCBr)OC)OC)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)
![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)

![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)


![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)


